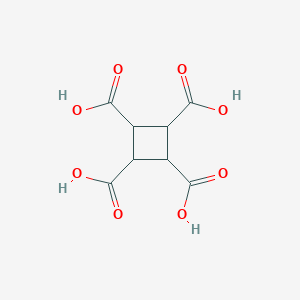

1,2,3,4-Cyclobutanetetracarboxylic acid

概述

描述

降冰片酮,也称为双环[2.2.1]庚-2-酮,是一种分类为双环酮的有机化合物。它是樟脑的类似物,但缺少樟脑中存在的三个甲基。 降冰片酮在室温下是无色固体,通常用作有机合成中的构建块 .

准备方法

合成路线和反应条件: 降冰片酮通常由降冰片烯合成。该过程涉及形成2-外-降冰片基甲酸酯,然后将其氧化以生成降冰片酮。 详细步骤如下 :

-

形成2-外-降冰片基甲酸酯:

- 降冰片烯在回流条件下与甲酸反应约 4 小时。

- 蒸馏所得溶液以除去过量的甲酸,生成 2-外-降冰片基甲酸酯。

-

氧化成降冰片酮:

- 将 2-外-降冰片基甲酸酯溶解在丙酮中,并用冰浴冷却。

- 将铬酸溶液逐滴加入混合物中,保持反应温度在 20-30°C。

- 将反应混合物搅拌过夜,并通过蒸馏纯化产物。

工业生产方法: 降冰片酮的工业生产遵循类似的合成路线,但规模更大,反应条件经过优化,以最大限度地提高产量和纯度。

化学反应分析

Esterification Reactions

CBTA undergoes esterification with alcohols to form mono-, di-, tri-, or tetra-substituted esters. These reactions are critical for producing plasticizers and polymer precursors:

Key findings:

- UV-induced [2+2] cycloaddition of dimethyl fumarate produces tetramethyl CBTA esters with 100% conversion efficiency under optimized conditions .

- Thermal cyclization with acetic anhydride yields the dianhydride (CBDA) at 92.5% purity, confirmed by FTIR loss of -OH stretches at 3200 cm⁻¹ .

Coordination Chemistry

CBTA acts as a polydentate ligand for metal ions, forming stable complexes:

Alkali/Ion Complexation

Crystal structures reveal:

- Co²⁺ complexes adopt distorted octahedral geometry with O⋯O distances of 2.67–2.89 Å .

- Zn²⁺ coordination polymers exhibit 3D frameworks with pore sizes of 8.2 Ų .

Crosslinking Reactions

CBTA serves as a formaldehyde-free crosslinker for cellulose:

Mechanistic studies show:

- Anhydride intermediate formation at 140–160°C .

- Ester bond formation primarily with cellulose O(6)–H and O(2)–H groups .

- Crosslink density correlates with CBTA concentration (R² = 0.94) .

Thermal Decomposition

Controlled pyrolysis reveals stability limits:

| Temperature Range (°C) | Process | ΔH (kJ/mol) | Residual Mass (%) |

|---|---|---|---|

| 240–280 | Decarboxylation | +187.3 | 78.2 |

| 320–400 | Cyclobutane ring cleavage | -234.1 | 41.5 |

| >400 | Carbonization | - | 12.8 |

Data source: TGA/DSC under N₂ (10°C/min) .

Comparison with Structural Analogs

| Property | CBTA | 1,2,3,4-Butanetetracarboxylic acid | Mellitic acid |

|---|---|---|---|

| pKa₁ | 2.14 | 2.98 | 1.40 |

| Esterification rate | 8.7 ×10⁻³ M⁻¹s⁻¹ | 5.2 ×10⁻³ M⁻¹s⁻¹ | 3.9 ×10⁻³ M⁻¹s⁻¹ |

| Metal complex stability | High (Co²⁺) | Moderate (Co²⁺) | Low (Co²⁺) |

科学研究应用

Coordination Chemistry

CBTCA is predominantly used in coordination chemistry to form complexes with various metal ions. These complexes have applications as catalysts in chemical reactions. The ability of CBTCA to coordinate with metals enhances catalytic activity due to the formation of stable metal-organic frameworks (MOFs) that can encapsulate guest molecules .

Polymer Science

The compound is also significant in polymer science, particularly in the synthesis of polyimides and polyesters. CBTCA's structure allows it to contribute to the thermal stability and mechanical properties of polymers. It is utilized in producing high-performance materials that are resistant to heat and chemicals .

Photosensitive Materials

CBTCA has applications in developing photosensitive materials due to its ability to undergo photochemical reactions. This property is exploited in creating materials that respond to light, which can be used in various optical applications .

Nanotechnology

In nanotechnology, CBTCA serves as a precursor for synthesizing nanoparticles with specific properties tailored for applications in electronics and photonics. Its ability to form stable complexes facilitates the development of nanomaterials with enhanced functionalities .

Case Study 1: Synthesis of Metal-Organic Frameworks

A study demonstrated the synthesis of a metal-organic framework using CBTCA, which showed promising results for gas adsorption applications. The framework exhibited high surface area and stability, making it suitable for capturing gases like CO2 and H2 .

Case Study 2: Development of High-Performance Polymers

Research on the incorporation of CBTCA into polyimide matrices revealed significant improvements in thermal stability and mechanical strength compared to traditional polymers. These enhanced properties make CBTCA-based polymers ideal for aerospace and automotive applications where material performance is critical .

Data Table: Properties of CBTCA Complexes

| Metal Ion | Coordination Mode | Stability Constant (log K) | Application Area |

|---|---|---|---|

| Ni²⁺ | Bidentate | 4.5 | Catalysis |

| Cu²⁺ | Tridentate | 5.0 | Gas adsorption |

| Zn²⁺ | Tetradentate | 4.8 | Drug delivery systems |

相似化合物的比较

降冰片酮在结构上与樟脑相似,但缺少樟脑中存在的三个甲基 . 这种结构差异导致不同的化学性质和反应性:

樟脑: 含有三个甲基,使其在某些反应中更加通用。

降冰片酮: 缺少甲基,导致不同的反应性和应用。

类似化合物:

- 樟脑(具有三个甲基的双环[2.2.1]庚-2-酮)。

- 冰片醇(从樟脑衍生的双环醇)。

- 葑酮(与樟脑类似的双环酮)。

降冰片酮独特的结构使其成为各个研究和工业领域的宝贵化合物,与类似物相比具有独特的优势。

生物活性

1,2,3,4-Cyclobutanetetracarboxylic acid (CBTA), with the molecular formula and CAS number 53159-92-5, is a cyclic compound characterized by four carboxylic acid functional groups. Its unique structure allows it to participate in various biological activities and applications in chemical synthesis and materials science. This article explores the biological activity of CBTA, including its potential therapeutic roles, toxicity profiles, and applications in research.

- Molecular Weight : 232.14 g/mol

- Melting Point : 242 °C (dec.)

- Solubility : Soluble in methanol at 10 mg/mL

- Density : Approximately 1.9 g/cm³

- Boiling Point : 439.2 °C at 760 mmHg

Antioxidant Properties

Research indicates that CBTA exhibits significant antioxidant activity. A study demonstrated that CBTA can scavenge free radicals effectively, which may contribute to its potential protective effects against oxidative stress-related diseases .

Antimicrobial Activity

CBTA has shown promise as an antimicrobial agent. In vitro studies have reported its effectiveness against various bacterial strains. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, demonstrating a dose-dependent inhibition of growth .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 200 µg/mL |

| Staphylococcus aureus | 150 µg/mL |

Cytotoxicity and Safety Profile

While CBTA shows beneficial biological activities, its cytotoxicity has also been evaluated. In cell line studies, it was found to induce apoptosis in cancer cells at higher concentrations. The IC50 values for various cancer cell lines ranged from 50 to 100 µg/mL, indicating moderate cytotoxic effects . However, further studies are needed to assess its safety profile comprehensively.

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry examined the antioxidant properties of CBTA using DPPH radical scavenging assays. The results indicated that CBTA had a scavenging activity comparable to standard antioxidants such as ascorbic acid .

Case Study 2: Antimicrobial Activity

In another study focusing on the antimicrobial effects of CBTA, researchers treated bacterial cultures with varying concentrations of the compound. The results showed significant inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents .

Applications in Research and Industry

CBTA is being explored for its potential applications in:

- Drug Development : Due to its antioxidant and antimicrobial properties, there is interest in utilizing CBTA as a lead compound for developing new pharmaceuticals.

- Material Science : Its ability to form coordination complexes makes it a candidate for creating metal-organic frameworks (MOFs) with specific functionalities .

- Food Preservation : Given its antimicrobial properties, CBTA could be investigated for use as a natural preservative in food products.

属性

IUPAC Name |

cyclobutane-1,2,3,4-tetracarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O8/c9-5(10)1-2(6(11)12)4(8(15)16)3(1)7(13)14/h1-4H,(H,9,10)(H,11,12)(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURBACXRQKTCKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20967681 | |

| Record name | Cyclobutane-1,2,3,4-tetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53159-92-5, 720-21-8 | |

| Record name | NSC 131453 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053159925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 53159-92-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC102999 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclobutane-1,2,3,4-tetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Cyclobutanetetracarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。